Deserpidine

Vue d'ensemble

Description

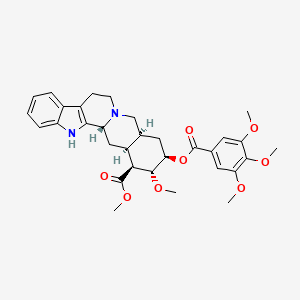

La Deserpidine est un alcaloïde ester dérivé de la plante Rauwolfia canescens, appartenant à la famille des Apocynacées. Elle est structurellement liée à la réserpine et a été principalement utilisée comme antihypertenseur et antipsychotique. Le composé est connu pour sa capacité à gérer l'hypertension artérielle et à soulager les symptômes psychotiques en affectant le stockage des neurotransmetteurs dans le système nerveux .

Applications De Recherche Scientifique

Deserpidine has been extensively studied for its applications in various fields:

Chemistry

Analytical Chemistry: Used as a standard in chromatographic techniques to study alkaloid profiles.

Synthetic Chemistry: Employed in the synthesis of complex organic molecules due to its unique structure

Biology

Neurobiology: Studied for its effects on neurotransmitter storage and release, providing insights into the functioning of the nervous system.

Pharmacology: Used to understand the pharmacokinetics and pharmacodynamics of antihypertensive and antipsychotic drugs

Medicine

Hypertension Management: Utilized in the treatment of high blood pressure by inhibiting neurotransmitter storage in presynaptic neurons.

Psychiatric Disorders: Applied in the management of psychotic symptoms due to its tranquilizing effects

Industry

Pharmaceutical Industry: this compound is used in the formulation of antihypertensive and antipsychotic medications.

Biotechnology: Employed in the development of new therapeutic agents targeting neurotransmitter pathways

Mécanisme D'action

Target of Action

Deserpidine, an ester alkaloid derived from Rauwolfia canescens, primarily targets the Synaptic Vesicular Amine Transporter . This transporter plays a crucial role in the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron .

Mode of Action

This compound’s mode of action is through the inhibition of the ATP/Mg2+ pump . This pump is responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron .

Biochemical Pathways

The biochemical pathways affected by this compound involve the regulation of nerve impulses along certain nerve pathways . As a result, they act on the heart and blood vessels to lower blood pressure

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, stress and other life experiences, especially those occurring early in life, can impact brain development and lead to permanent functional changes . These changes may influence how this compound and other similar drugs work in the body.

Analyse Biochimique

Biochemical Properties

Deserpidine’s mechanism of action is through inhibition of the ATP/Mg 2+ pump responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron . The neurotransmitters that are not sequestered in the storage vesicle are readily metabolized by monoamine oxidase (MAO) causing a reduction in catecholamines .

Cellular Effects

This compound, an alkaloid of Rauwolfia canescens, is used as an antihypertensive . Rauwolfia alkaloids work by controlling nerve impulses along certain nerve pathways . As a result, they act on the heart and blood vessels to lower blood pressure .

Molecular Mechanism

This compound exerts its effects at the molecular level through the inhibition of the ATP/Mg 2+ pump . This inhibition leads to a decrease in the amount of the monoamine neurotransmitters serotonin, norepinephrine, and dopamine stored in presynaptic vesicles . The neurotransmitters that are not sequestered in the storage vesicle are readily metabolized by monoamine oxidase (MAO), causing a reduction in catecholamines .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La Deserpidine peut être synthétisée par plusieurs voies chimiques, impliquant souvent l'estérification de dérivés de la yohimbine. La synthèse comprend généralement les étapes suivantes :

Estérification : La réaction de la yohimbine avec le chlorure de triméthoxybenzoyle en présence d'une base comme la pyridine pour former la liaison ester.

Méthoxylation : Introduction de groupes méthoxy dans la structure de la yohimbine en utilisant du méthanol et un catalyseur acide.

Purification : Le produit brut est purifié par recristallisation ou chromatographie pour obtenir de la this compound pure.

Méthodes de production industrielle

La production industrielle de this compound implique l'extraction du composé à partir des racines de Rauwolfia canescens, suivie de processus de purification. L'extraction se fait généralement à l'aide de solvants organiques comme l'éthanol ou le méthanol, et l'extrait est ensuite soumis à diverses techniques chromatographiques pour isoler la this compound .

Analyse Des Réactions Chimiques

Types de réactions

La Deserpidine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former divers dérivés oxydés, souvent en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : La réduction de la this compound peut être réalisée en utilisant des techniques d'hydrogénation avec des catalyseurs tels que le palladium sur carbone.

Substitution : Les groupes méthoxy dans la this compound peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile

Réactifs et conditions courants

Oxydation : Permanganate de potassium en conditions acides ou neutres.

Réduction : Gaz hydrogène avec du palladium sur carbone comme catalyseur.

Substitution : Nucléophiles comme le méthylate de sodium dans le méthanol

Principaux produits formés

Oxydation : Divers dérivés oxydés selon l'étendue de l'oxydation.

Réduction : Formes réduites de this compound avec moins de doubles liaisons.

Substitution : Dérivés avec différents groupes fonctionnels remplaçant les groupes méthoxy

Applications de la recherche scientifique

La this compound a été largement étudiée pour ses applications dans divers domaines :

Chimie

Chimie analytique : Utilisée comme étalon dans les techniques chromatographiques pour étudier les profils d'alcaloïdes.

Chimie synthétique : Utilisée dans la synthèse de molécules organiques complexes en raison de sa structure unique

Biologie

Neurobiologie : Étudiée pour ses effets sur le stockage et la libération des neurotransmetteurs, fournissant des informations sur le fonctionnement du système nerveux.

Pharmacologie : Utilisée pour comprendre la pharmacocinétique et la pharmacodynamique des médicaments antihypertenseurs et antipsychotiques

Médecine

Gestion de l'hypertension : Utilisée dans le traitement de l'hypertension artérielle en inhibant le stockage des neurotransmetteurs dans les neurones présynaptiques.

Troubles psychiatriques : Appliquée dans la gestion des symptômes psychotiques en raison de ses effets tranquillisants

Industrie

Industrie pharmaceutique : La this compound est utilisée dans la formulation de médicaments antihypertenseurs et antipsychotiques.

Biotechnologie : Utilisée dans le développement de nouveaux agents thérapeutiques ciblant les voies des neurotransmetteurs

Mécanisme d'action

La this compound exerce ses effets en inhibant la pompe ATP/Mg²⁺ responsable de la séquestration des neurotransmetteurs dans les vésicules de stockage des neurones présynaptiques. Cette inhibition conduit au métabolisme des neurotransmetteurs par la monoamine oxydase, entraînant une réduction des catécholamines comme la noradrénaline et la dopamine. Ce mécanisme contribue à abaisser la pression artérielle et à soulager les symptômes psychotiques en réduisant la disponibilité de ces neurotransmetteurs .

Comparaison Avec Des Composés Similaires

La Deserpidine est souvent comparée à d'autres alcaloïdes de la Rauwolfia, tels que la réserpine et l'ajmaline. Bien que tous ces composés partagent des propriétés antihypertensives et antipsychotiques similaires, la this compound est unique en raison de sa structure moléculaire spécifique et de la présence de plusieurs groupes méthoxy, qui influencent sa pharmacocinétique et sa pharmacodynamique .

Composés similaires

Réserpine : Un autre alcaloïde de la Rauwolfia avec des utilisations similaires mais des propriétés pharmacocinétiques différentes.

Ajmaline : Principalement utilisée comme antiarythmique, différant dans son application thérapeutique principale.

Yohimbine : Connue pour son utilisation dans le traitement de la dysfonction érectile et comme stimulant, différant considérablement dans son mécanisme d'action

La structure unique de la this compound et ses effets spécifiques sur le stockage des neurotransmetteurs en font un composé précieux en recherche médicale et scientifique.

Activité Biologique

Deserpidine, a derivative of reserpine, is an alkaloid primarily derived from the plant Rauwolfia serpentina. It is known for its diverse biological activities, particularly in the fields of psychiatry and cardiology. This article explores the various aspects of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and clinical implications based on recent research findings.

Pharmacological Effects

1. Antihypertensive Activity

this compound exhibits significant antihypertensive properties. It functions as a ganglion blocker and has been shown to lower blood pressure effectively. A study indicated that this compound's hypotensive effect is observed within one hour of administration, lasting approximately 6 to 7 hours . The drug's potency is noted to be about 1.4 times that of hexamethonium and 1.27 times that of mecamylamine .

2. Tranquilizing Effects

As a tranquilizer, this compound is utilized in managing anxiety disorders. Its mechanism is thought to involve the depletion of catecholamines and serotonin in the central nervous system, similar to reserpine . This action leads to a calming effect on patients, making it beneficial for treating various psychiatric conditions.

This compound's biological activity can be attributed to its interaction with several neurotransmitter systems:

- Catecholamine Depletion : this compound reduces the levels of norepinephrine and dopamine in the brain, which contributes to its sedative effects .

- Serotonin Modulation : The compound also influences serotonin levels, which may explain its efficacy in treating anxiety disorders .

Recent Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

- Case Study on Hypertension : A clinical study involving patients with hypertension demonstrated that this compound effectively lowered systolic and diastolic blood pressure. Patients treated with doses ranging from 4 to 30 mg daily experienced significant reductions in blood pressure readings .

- Inhibition of Cancer Metastasis : this compound has been identified as a potential inhibitor of miR-146a-5p, a microRNA implicated in cancer metastasis. In vitro and in vivo studies showed that this compound reduced brain metastatic tumor burden by inhibiting this microRNA . This finding suggests a novel therapeutic application for this compound beyond its traditional uses.

Table 1: Summary of Pharmacological Effects of this compound

| Effect | Mechanism | Observations |

|---|---|---|

| Antihypertensive | Ganglion blocking | Blood pressure reduction within 1 hour |

| Tranquilizing | Catecholamine depletion | Calming effects observed in anxiety disorders |

| Cancer Metastasis Inhibition | miR-146a-5p inhibition | Reduced tumor burden in experimental models |

Clinical Implications

The clinical implications of this compound are significant:

- Hypertension Management : Given its effectiveness in lowering blood pressure, this compound can be considered a viable option for patients with hypertension, particularly those who may not respond well to other antihypertensive medications.

- Psychiatric Disorders : Its tranquilizing properties make it suitable for treating anxiety-related conditions. However, careful monitoring is necessary due to potential side effects associated with catecholamine depletion.

- Oncology Applications : The emerging evidence supporting this compound's role as an inhibitor of cancer metastasis opens new avenues for research into its use as an adjunct therapy for cancer patients.

Propriétés

IUPAC Name |

methyl (1R,15S,17R,18R,19S,20S)-18-methoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N2O8/c1-37-24-12-17(13-25(38-2)29(24)39-3)31(35)42-26-14-18-16-34-11-10-20-19-8-6-7-9-22(19)33-28(20)23(34)15-21(18)27(30(26)40-4)32(36)41-5/h6-9,12-13,18,21,23,26-27,30,33H,10-11,14-16H2,1-5H3/t18-,21+,23-,26-,27+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBMAZKKCSYWQR-WCGOZPBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=CC=CC=C45)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=CC=CC=C45)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020383 | |

| Record name | Deserpidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deserpidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.11e-02 g/L | |

| Record name | Deserpidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Deserpidine's mechanism of action is through inhibition of the ATP/Mg2+ pump responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron. The neurotransmitters that are not sequestered in the storage vesicle are readily metabolized by monoamine oxidase (MAO) causing a reduction in catecholamines. | |

| Record name | Deserpidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

131-01-1 | |

| Record name | Deserpidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deserpidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deserpidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DESERPIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deserpidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deserpidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESERPIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9016E3VB47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deserpidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228-232, 230.5 °C | |

| Record name | Deserpidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deserpidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.